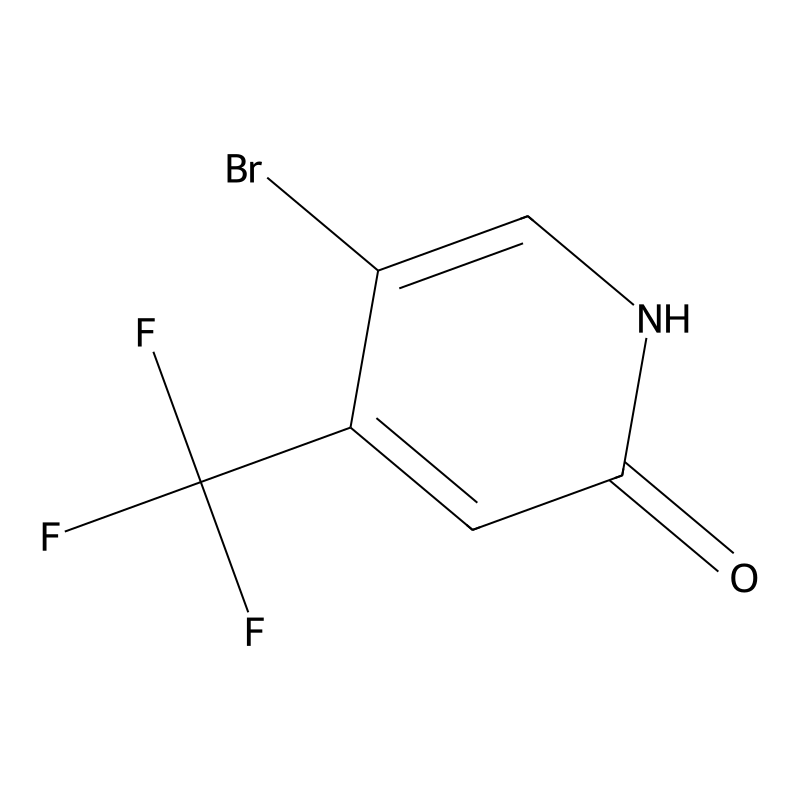5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Databases: Searches of scientific databases like PubChem [] do not show any published research directly connected to this specific molecule.
Further exploration into patent databases or contacting chemical suppliers who might list this compound could potentially yield more information about its research applications.
However, based on the structure of the molecule, some potential research areas can be speculated:
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C₆H₃BrF₃NO, and it has a molecular weight of approximately 241.99 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, specifically at the 4-position and 5-position, respectively. This configuration contributes to its distinct reactivity and biological activity. The compound is also known by several synonyms, including 5-Bromo-4-trifluoromethyl-2-pyridone and 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one .
- Nucleophilic substitutions: The bromine atom can be substituted by various nucleophiles in reactions such as the Appel reaction and Buchwald-Hartwig coupling, which facilitate the formation of carbon-nitrogen and carbon-oxygen bonds .
- Hydrolysis: Under certain conditions, the hydroxyl group can participate in hydrolysis reactions, leading to the formation of different derivatives.
- Electrophilic aromatic substitution: The presence of the trifluoromethyl group enhances the electrophilic character of the aromatic system, allowing for further functionalization.
Research indicates that 5-Bromo-4-(trifluoromethyl)pyridin-2-ol exhibits notable biological activities, particularly in the fields of pharmacology and agrochemistry. It has been studied for:
- Antimicrobial properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Insecticidal activity: Its derivatives have been explored for their potential use in pest control due to their toxicity towards certain insect species .
The synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol can be achieved through several methods:
- Direct bromination: Starting with 4-(trifluoromethyl)pyridin-2-ol, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
- Trifluoromethylation followed by bromination: This involves first introducing the trifluoromethyl group onto a pyridine derivative, followed by bromination.
- Functional group interconversion: Starting from other pyridine derivatives, functional groups can be converted to yield the desired compound through a series of reactions including oxidation and substitution .
5-Bromo-4-(trifluoromethyl)pyridin-2-ol has several applications across different fields:
- Pharmaceuticals: Its unique structure allows it to serve as a building block in drug synthesis, particularly for compounds with antimicrobial or anti-inflammatory properties.
- Agriculture: It is investigated for use as an insecticide or fungicide due to its biological activity against pests .
Studies on the interactions of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol with biological systems have highlighted its potential effects on enzyme inhibition and receptor binding. For example, it may interact with specific enzymes involved in metabolic pathways, leading to altered biological responses. Further research is needed to elucidate these mechanisms fully.
Several compounds share structural similarities with 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 | 0.93 |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | 1214342-70-7 | 0.77 |
| 4-Bromo-5-(trifluoromethyl)pyridin-2-ol | 1227494-05-4 | 0.74 |
| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | 1211526-51-0 | 0.75 |
| 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | 1227591-86-7 | 0.96 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine and trifluoromethyl groups in 5-Bromo-4-(trifluoromethyl)pyridin-2-ol distinguishes it from these related compounds, contributing to its specific reactivity and biological properties.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








